Arlasolve DMI

Description

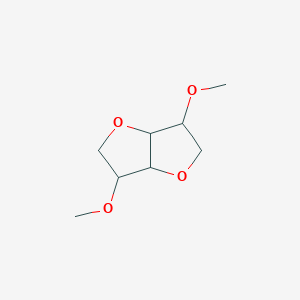

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJYDZQQVZJMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC2C1OCC2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863517 | |

| Record name | 1,4:3,6-Dianhydro-2,5-di-O-methylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Mechanism of Arlasolve™ DMI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, multifunctional excipient that has garnered significant attention in topical and transdermal formulations for its exceptional safety profile and efficacy as both a solvent and a penetration enhancer.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of Arlasolve™ DMI, supported by quantitative data and detailed experimental protocols.

Dual-Pronged Mechanism of Action: A Synergistic Approach to Enhanced Delivery

Arlasolve™ DMI's efficacy stems from a two-fold mechanism: its potent solubilizing capacity and its ability to modulate the barrier properties of the stratum corneum.[1] This dual action ensures that active pharmaceutical ingredients (APIs) are not only effectively dissolved but are also efficiently transported to their target sites within the skin.

Superior Solubilization of Active Pharmaceutical Ingredients

A primary challenge in topical drug delivery is the often-poor solubility of APIs in conventional vehicles. Arlasolve™ DMI, a polar aprotic solvent, demonstrates exceptional ability to dissolve a wide spectrum of both hydrophilic and hydrophobic compounds.[1][3] This is particularly crucial for crystalline actives like Benzoyl Peroxide (BPO), which must be fully dissolved to penetrate the stratum corneum and exert their therapeutic effect.[4]

By dissolving the API in the oil phase of an emulsion, Arlasolve™ DMI prevents its re-agglomeration, thereby maintaining a smaller particle size and increasing the bioavailability of the active.[4][5] This enhanced dissolution is a critical first step in improving the efficacy and reducing the irritation potential of many topical drugs.[4][6]

Modulation of the Stratum Corneum Barrier

The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the penetration of exogenous substances. Arlasolve™ DMI facilitates the transport of actives across this barrier by temporarily and reversibly altering its properties. The primary proposed mechanism is an increase in the polarity of the skin's surface layers.[4][7] This change in polarity is thought to disrupt the highly organized lipid lamellae of the stratum corneum, creating more permeable pathways for drug molecules to traverse.

It is important to note that while Arlasolve™ DMI enhances epidermal and dermal delivery, it has not been shown to promote significant penetration into the bloodstream, making it a suitable excipient for targeted topical delivery.[7]

Quantitative Data on Performance

The following tables summarize the quantitative data available on the performance of Arlasolve™ DMI in enhancing solubility, skin penetration, and reducing irritation.

| Active Pharmaceutical Ingredient (API) | Solvent System | Solubility | Reference |

| Prednisone | DMI/Water (1:2 ratio) | Maximum Solubility Achieved | [1] |

| Dexamethasone | DMI/Water (1:2 ratio) | Maximum Solubility Achieved | [1] |

| Prednisolone | DMI/Water (1:2 ratio) | Maximum Solubility Achieved | [1] |

| Ibuprofen | Isosorbide Diester (similar structure) | ~5000-fold improvement vs. water | [8] |

Table 1: Solubility Enhancement with Arlasolve™ DMI.

| Formulation | Irritation Reduction | Experimental Method | Reference |

| Benzoyl Peroxide (BPO) Lotion with Arlasolve™ DMI | 19% reduction in irritation compared to lotion without DMI | Laser Doppler Velocimetry | [5] |

| 4% BPO leave-on cream with Dimethyl Isosorbide | 90% of investigators reported non-existent or minimal irritation and dryness | Clinical Study | [5] |

Table 2: Irritation Reduction with Arlasolve™ DMI.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Skin Penetration Enhancement

Caption: Mechanism of Arlasolve™ DMI Skin Penetration Enhancement.

Experimental Workflow for In Vitro Skin Permeation Study

Caption: Workflow for In Vitro Skin Permeation Study.

Detailed Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of an API from a topical formulation through a skin membrane.

Materials:

-

Franz diffusion cells

-

Human or animal skin membrane

-

Receptor medium (e.g., phosphate-buffered saline, PBS)

-

Test formulation containing the API and Arlasolve™ DMI

-

Control formulation (without Arlasolve™ DMI)

-

Magnetic stirrer

-

Water bath or heating block

-

High-performance liquid chromatography (HPLC) system

Protocol:

-

Prepare the receptor medium and degas it to remove dissolved air.

-

Fill the receptor compartment of the Franz diffusion cell with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.

-

Excise a section of full-thickness skin and mount it on the Franz cell with the stratum corneum side facing the donor compartment.

-

Apply a known quantity of the test or control formulation evenly onto the surface of the skin in the donor compartment.

-

Place the Franz cells in a water bath or heating block maintained at a constant temperature (typically 32°C or 37°C) and stir the receptor medium continuously.[9]

-

At predetermined time intervals, withdraw an aliquot of the receptor medium from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[9]

-

Analyze the collected samples for API concentration using a validated HPLC method.

-

Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Particle Size Analysis by Polarized Light Microscopy

Objective: To visualize and measure the particle size of a crystalline API within a topical formulation.

Materials:

-

Polarized light microscope with a calibrated eyepiece reticle or imaging software

-

Microscope slides and coverslips

-

Immersion oil (if required)

-

Test formulation containing the crystalline API and Arlasolve™ DMI

-

Control formulation (without Arlasolve™ DMI)

Protocol:

-

Place a small, representative sample of the formulation onto a clean microscope slide.

-

Carefully place a coverslip over the sample, applying gentle pressure to create a thin, even layer.

-

Place the slide on the microscope stage.

-

Using the polarizer and analyzer, observe the sample under polarized light. Crystalline materials will appear bright (birefringent) against a dark background.

-

Capture images of multiple fields of view to ensure a representative analysis.

-

Using the calibrated eyepiece reticle or image analysis software, measure the size of the individual API particles or agglomerates.[10]

-

Repeat the analysis for the control formulation.

-

Compare the particle size distributions between the test and control formulations to assess the effect of Arlasolve™ DMI on API dissolution and re-agglomeration.

Skin Irritation Assessment using Laser Doppler Velocimetry

Objective: To non-invasively measure changes in cutaneous blood flow as an indicator of skin irritation.

Materials:

-

Laser Doppler velocimeter (LDV) or Laser Doppler perfusion imager (LDPI)

-

Human volunteers

-

Test formulation containing the potentially irritating API and Arlasolve™ DMI

-

Control formulations (e.g., vehicle without API, positive control like sodium lauryl sulfate solution)

Protocol:

-

Recruit healthy human volunteers and obtain informed consent.

-

Define and mark the test sites on the volar forearm of each volunteer.

-

Acclimate the volunteers to the room conditions (temperature and humidity) for a specified period.

-

Measure the baseline blood flow at each test site using the LDV/LDPI.[11]

-

Apply a standardized amount of each test and control formulation to the designated sites.

-

At specified time points after application (e.g., 30 minutes, 1 hour, 24 hours), remove the formulations (if required) and re-measure the blood flow at each site.[12]

-

The LDV/LDPI will provide a quantitative measure of blood perfusion in arbitrary units (perfusion units).

-

Calculate the change in blood flow from baseline for each formulation and compare the results to assess the irritation potential and the mitigating effect of Arlasolve™ DMI. An increase in blood flow indicates an inflammatory response and potential irritation.[7]

References

- 1. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. HSP Examples: Skin Permeation | Hansen Solubility Parameters [hansen-solubility.com]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. The utility of benzoyl peroxide in hydrophase base (Brevoxyl) in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of skin irritation potential of cosmetics by non-invasive measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Evaluation of skin blood flow by laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Skin irritation typing and grading based on laser Doppler perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl Isosorbide: A Comprehensive Technical Guide for Pharmaceutical Excipient Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl Isosorbide (DMI) is a high-purity, bio-based solvent and carrier that is increasingly utilized as a pharmaceutical excipient. Its primary functions are to enhance the solubility of active pharmaceutical ingredients (APIs) and to improve their penetration through biological membranes, particularly the skin. This technical guide provides an in-depth overview of DMI's chemical properties, mechanisms of action, and applications in pharmaceutical formulations. It includes a compilation of quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanistic action and experimental workflows.

Introduction

Dimethyl Isosorbide (DMI), with the chemical name 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol, is a diester of isosorbide, a derivative of sorbitol.[1] Its favorable safety profile, high boiling point, and miscibility with a wide range of polar and non-polar substances make it a versatile excipient in various pharmaceutical dosage forms, especially in topical and transdermal systems.[2][3] DMI is recognized for its ability to improve the efficacy of formulations by increasing the bioavailability of APIs at the target site.[4]

Physicochemical Properties

DMI is a clear, colorless, and low-viscosity liquid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄O₄ | [5] |

| Molecular Weight | 174.19 g/mol | [6] |

| CAS Number | 5306-85-4 | [3] |

| Appearance | Clear, colorless liquid | [7] |

| Boiling Point | 235-237 °C | [2] |

| Solubility | Soluble in water, ethanol, propylene glycol, and various oils. | [3][7] |

| log P (Octanol/Water) | -0.44 | [8] |

| Viscosity (at 25°C) | ~2.62 mPa·s | [8] |

Mechanism of Action

DMI primarily functions through two main mechanisms: as a solubilizer and as a penetration enhancer.

Solubility Enhancement

Many active pharmaceutical ingredients exhibit poor aqueous solubility, which can limit their formulation and bioavailability. DMI's efficacy as a cosolvent has been demonstrated for various drugs, including steroids.[9] Its amphiphilic nature allows it to dissolve both lipophilic and hydrophilic compounds, preventing their crystallization in the formulation and upon application.[7]

Penetration Enhancement

DMI's role as a penetration enhancer is particularly significant in topical and transdermal drug delivery. The primary barrier to drug absorption through the skin is the stratum corneum (SC), the outermost layer of the epidermis. The SC consists of corneocytes ("bricks") embedded in a lipid-rich intercellular matrix ("mortar").[10] DMI is thought to enhance penetration through the following mechanisms:

-

Interaction with Intercellular Lipids: DMI can reversibly disrupt the highly ordered structure of the intercellular lipids in the stratum corneum.[11] This fluidization of the lipid lamellae reduces the barrier function of the SC, allowing drug molecules to permeate more easily.

-

Increased Drug Partitioning: By acting as a solvent within the stratum corneum, DMI can increase the solubility of the drug in the SC, thereby improving its partitioning from the vehicle into the skin.[12]

While DMI's primary mechanism is considered physicochemical, a derivative, Isosorbide di-(methyl fumarate) (IDMF), has been shown to modulate the NRF2/antioxidant response element signaling pathway in keratinocytes, suggesting that isosorbide derivatives can have biological effects on skin cells.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of DMI as a pharmaceutical excipient.

In Vitro Skin Permeation Study

This protocol is designed to assess the effect of DMI on the permeation of an API across the skin using Franz diffusion cells.

Objective: To quantify the rate and extent of drug permeation through a skin membrane from a formulation containing DMI compared to a control formulation.

Materials:

-

Franz diffusion cells

-

Excised human or animal (e.g., porcine ear) skin[15]

-

Test formulation containing API and DMI

-

Control formulation (without DMI)

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API if necessary)

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for drug quantification[16]

Methodology:

-

Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and remove any subcutaneous fat. The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).

-

Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C ± 1°C) receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.

-

Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

-

Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method or other appropriate analytical technique.[16]

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.

Solubility Enhancement Study

This protocol determines the increase in solubility of a poorly water-soluble drug in the presence of DMI.

Objective: To quantify the solubility of an API in various concentrations of DMI in an aqueous vehicle.

Materials:

-

API powder

-

Dimethyl Isosorbide

-

Aqueous vehicle (e.g., water, buffer)

-

Vials with screw caps

-

Shaking water bath or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Methodology:

-

Preparation of Co-solvent Systems: Prepare a series of co-solvent systems with varying concentrations of DMI in the aqueous vehicle (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the API powder to vials containing a fixed volume (e.g., 5 mL) of each co-solvent system.

-

Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the samples to separate the undissolved drug.

-

Withdraw a supernatant aliquot, and dilute it with a suitable solvent.

-

-

Sample Analysis: Determine the concentration of the dissolved API in the diluted supernatant using a validated UV-Vis spectrophotometric or HPLC method.

-

Data Analysis: Plot the solubility of the API (mg/mL or M) as a function of the DMI concentration.

Formulation Stability Testing

This protocol evaluates the physical and chemical stability of a pharmaceutical formulation containing DMI over time under various environmental conditions.

Objective: To assess the stability of a DMI-containing formulation and determine its shelf-life.

Materials:

-

Test formulation containing API and DMI

-

Final intended packaging

-

Stability chambers with controlled temperature and humidity

-

Analytical instruments for API quantification and degradation product analysis (e.g., HPLC)

-

Viscometer, pH meter, microscope

Methodology:

-

Sample Preparation: Package the formulation in the container-closure system intended for marketing.

-

Storage Conditions: Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[17]

-

Testing Intervals: At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months), withdraw samples for analysis.

-

Analysis:

-

Physical Evaluation: Assess appearance, color, odor, pH, and viscosity. For semi-solids, check for phase separation or crystallization under a microscope.

-

Chemical Evaluation: Use a validated stability-indicating HPLC method to determine the concentration of the API and to detect and quantify any degradation products.

-

-

Data Analysis: Evaluate the data to determine if any significant changes have occurred over time. The shelf-life is determined as the time period during which the product remains within its established specifications.

Data Presentation

The following tables summarize quantitative data from cited studies on the effect of DMI.

Table 1: Solubility Enhancement of Steroids by DMI in Water at 25°C

| Steroid | DMI Concentration (% v/v) | Solubility (mg/mL) | Fold Increase vs. Water | Reference |

| Prednisone | 0 | 0.21 | 1.0 | [9] |

| 20 | 2.5 | 11.9 | [9] | |

| 40 | 6.8 | 32.4 | [9] | |

| 60 | 10.5 | 50.0 | [9] | |

| Dexamethasone | 0 | 0.10 | 1.0 | [9] |

| 20 | 1.8 | 18.0 | [9] | |

| 40 | 5.5 | 55.0 | [9] | |

| 60 | 9.2 | 92.0 | [9] | |

| Prednisolone | 0 | 0.24 | 1.0 | [9] |

| 20 | 3.1 | 12.9 | [9] | |

| 40 | 8.2 | 34.2 | [9] | |

| 60 | 13.5 | 56.3 | [9] |

Table 2: Safety Profile of Dimethyl Isosorbide

| Test | Species | Result | Reference |

| Acute Oral Toxicity (LD50) | Rodent | > 6.5 g/kg | [15] |

| Ames Test (Mutagenicity) | - | Not mutagenic | [15] |

| Chromosomal Aberration Test | Human Lymphocytes | Not clastogenic | [15] |

| 90-day Oral Toxicity (NOAEL) | Rat | 375 mg/kg/day | [15] |

| 90-day Oral Toxicity (NOAEL) | Dog | 100 mg/kg/day | [15] |

| Developmental Toxicity | Rat, Rabbit | No evidence of maternal or developmental toxicity up to 300 mg/kg/day | [15] |

Visualizations

Signaling Pathway

While DMI itself is primarily considered a physicochemical excipient, its derivative, Isosorbide di-(methyl fumarate) (IDMF), has been shown to activate the NRF2 antioxidant response pathway in human keratinocytes.[13][14] This pathway is relevant to skin's response to oxidative stress.

Caption: NRF2/ARE signaling pathway activation by Isosorbide di-(methyl fumarate) (IDMF).

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for In Vitro Skin Permeation Study.

Caption: Workflow for Solubility Enhancement Study.

Caption: Workflow for Formulation Stability Testing.

Conclusion

Dimethyl Isosorbide is a valuable and safe excipient for pharmaceutical formulations, particularly in the realm of topical and transdermal drug delivery. Its ability to enhance the solubility and skin permeation of a wide range of APIs allows for the development of more effective and stable drug products. The experimental protocols and data presented in this guide provide a framework for researchers and formulation scientists to effectively evaluate and utilize DMI in their drug development programs. Further research into the molecular interactions of DMI with skin components will continue to refine its application and expand its utility in advanced drug delivery systems.

References

- 1. m.media-amazon.com [m.media-amazon.com]

- 2. lotioncrafter.com [lotioncrafter.com]

- 3. Isosorbide Di-(Linoleate/Oleate) Stimulates Prodifferentiation Gene Expression to Restore the Epidermal Barrier and Improve Skin Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lesielle.com [lesielle.com]

- 5. specialchem.com [specialchem.com]

- 6. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for quantitative determination of drug localized in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gchemglobal.com [gchemglobal.com]

- 11. Effect of dimethyl sulfoxide on the phase behavior of model stratum corneum lipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Sensitization-Free Dimethyl Fumarate Prodrug, Isosorbide Di-(Methyl Fumarate), Provides a Topical Treatment Candidate for Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Sensitization-Free Dimethyl Fumarate Prodrug, Isosorbide Di-(Methyl Fumarate), Provides a Topical Treatment Candidate for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromatographic method for dacarbazine quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. certified-laboratories.com [certified-laboratories.com]

Arlasolve DMI: A Technical Guide to Safety and Toxicology for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and toxicology profile of Arlasolve DMI (INCI: Dimethyl Isosorbide). The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables for ease of comparison, detailed experimental methodologies for key studies, and visualizations of experimental workflows.

Executive Summary

This compound is a high-purity solvent and penetration enhancer known for its excellent safety profile.[1] It is utilized in a variety of topical and transdermal applications to improve the delivery and efficacy of active ingredients while in some cases reducing irritation.[1][2] Toxicological data indicates that this compound exhibits low acute oral and dermal toxicity.[3] It is considered a slight irritant to skin and eyes in animal studies, though human patch tests have shown it to be non-irritating and non-sensitizing.[4] Furthermore, it has not demonstrated mutagenic or clastogenic potential.[3][4] Repeated dose toxicity studies have established No Observed Adverse Effect Levels (NOAELs) for oral administration in multiple species.

Core Safety & Toxicology Data

The following tables summarize the key quantitative data from toxicology studies conducted on this compound.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Result | Classification | Reference |

| LD50 | Rat | Oral | > 4.64 ml/kg | Low Acute Toxicity | [3] |

| LD50 | Rat | Oral | 6531 mg/kg bw | Low Acute Toxicity | [4] |

| LD50 | Rabbit | Dermal | > 10 ml/kg | Practically Nontoxic | |

| LD50 (14-day) | Mouse & Rat | Intravenous | > 5000 mg/kg | Low Acute Toxicity | [4] |

Table 2: Irritation Potential

| Endpoint | Test System | Method | Result | Reference |

| Skin Irritation | Rabbit | Draize Test | No to mild irritation | [3] |

| Skin Irritation | Rabbit | - | Slightly irritant | [4] |

| Skin Irritation | Human | Patch Test | Non-irritating | [3][4] |

| Eye Irritation | Rabbit | - | Slightly irritant | [4] |

| Eye Irritation | Rabbit | - | No irritation (undiluted) | [4] |

Table 3: Skin Sensitization

| Endpoint | Test System | Result | Reference |

| Skin Sensitization | Human | Non-sensitizing | [4] |

Table 4: Genotoxicity

| Endpoint | Test System | Result | Reference |

| Mutagenicity | Bacterial (Ames Test) | Non-mutagenic | [4] |

| Clastogenicity | In-vitro Human Lymphocytes | Non-clastogenic | [4] |

| Overall Assessment | - | No evidence of mutagenic or clastogenic potential | [3] |

Table 5: Repeated Dose Toxicity (Oral)

| Duration | Species | NOAEL / NOEL | LOAEL | Reference |

| 13-Week | Dog | 30 mg/kg/day | - | |

| 13-Week | Dog | 100 mg/kg/day | 700 mg/kg/day | [4] |

| 13-Week | Rat | 100 mg/kg/day (NOEL) | - | [4] |

| 14-Day | Rat (IV) | 630 mg/kg/day | 2000 mg/kg/day | [4] |

Table 6: Developmental Toxicity

| Endpoint | Species | Dose | Result | Reference |

| Maternal & Developmental Toxicity | Rat & Rabbit | Up to 300 mg/kg bw/day | No evidence of toxicity | [4] |

Experimental Protocols

The following sections detail the methodologies for the key toxicological assessments performed on this compound, based on standard OECD (Organisation for Economic Co-operation and Development) guidelines and established testing protocols.

Acute Oral Toxicity (Similar to OECD Guideline 401)

The acute oral toxicity of this compound was assessed to determine the potential hazard from a single oral dose.

-

Test System: The rat is the preferred rodent species.[5] At least 5 animals per dose group, typically of a single sex, are used.[5]

-

Administration: The test substance is administered by gavage in graduated doses to several groups of animals.[5] Animals are fasted prior to dosing to promote absorption.[5] The volume administered is typically limited, for example, to 1-2 ml/100g body weight in rodents.[5]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after administration.[6]

-

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose expected to cause death in 50% of the tested animals.[5] A gross necropsy of all animals is performed at the end of the study.[5]

Skin Irritation (Draize Test, similar to OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test System: The albino rabbit is the standard model for this test.[7]

-

Procedure: A small amount (e.g., 0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved area of the back.[7] The site is then covered with a gauze patch, which can be occlusive or semi-occlusive, for a set period, typically 4 hours.[7][8]

-

Observation: After patch removal, the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[7]

-

Scoring: The reactions are scored using a standardized system. The scores for erythema and edema are used to calculate a primary irritation index, which helps classify the substance's irritation potential.[9]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis) in humans.

-

Panelists: The study is conducted with a panel of human volunteers, often including individuals who self-identify as having sensitive skin.[10] A panel size of 50 to 200 subjects is common.[11][12]

-

Induction Phase: The test material is applied to the same skin site (e.g., the back) under an occlusive or semi-occlusive patch for 24-48 hours.[10][11] This process is repeated nine times over a 3-week period.[10][11] The site is graded for any irritation after each application.[10]

-

Rest Period: A rest period of 10 to 21 days follows the induction phase, allowing for the development of any potential sensitization.[10]

-

Challenge Phase: After the rest period, a challenge patch is applied to a new, untreated (virgin) skin site.[10]

-

Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24 and 48 hours after patch removal.[12] A lack of reaction indicates the substance is not a sensitizer under the test conditions.

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

This in-vitro assay is used to detect gene mutations induced by a chemical.

-

Test System: The assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[13][14]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix), which simulates mammalian metabolism.[15]

-

Endpoint: The test measures the ability of the substance to cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[16] A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

-

Test System: The assay can be performed using various mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures like human peripheral blood lymphocytes.[17][18]

-

Procedure: Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[17]

-

Analysis: After exposure, the cells are treated with a substance that arrests them in metaphase. The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[17][19]

-

Endpoint: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.[20]

Repeated Dose 90-Day Oral Toxicity Study (OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.

-

Test System: The rat is the preferred rodent species.[21] Groups of at least 10 male and 10 female animals are used for each dose level.[21]

-

Dosing: The test substance is administered orally (e.g., via gavage, in diet, or drinking water) daily to several groups at different dose levels for 90 days.[21][22]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[23] Comprehensive hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[22]

-

Endpoint: The primary endpoints are the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[24] A full histopathological examination of organs and tissues is conducted on all animals in the control and high-dose groups to identify target organs of toxicity.[21]

Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.

-

Test System: The study is typically conducted in two species, a rodent (usually the rat) and a non-rodent (usually the rabbit).[25][26]

-

Dosing: The test substance is administered to pregnant females, typically daily via oral gavage, at least from the time of implantation to the day before cesarean section.[27] At least three dose levels are used.[27]

-

Evaluation: Dams are observed for signs of maternal toxicity. On the day before expected delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[27][28]

-

Endpoint: The study determines the NOAELs for both maternal toxicity and developmental toxicity (effects on the fetus).[26]

Visualizations

The following diagrams illustrate typical workflows and logical relationships in toxicology testing.

Caption: General workflow for an in-vivo toxicology study.

Caption: Decision pathway for cosmetic ingredient safety assessment.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound: Solvent and Penetration Enhancer for Research [benchchem.com]

- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Draize test - Wikipedia [en.wikipedia.org]

- 7. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ecetoc.org [ecetoc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. ftp.cdc.gov [ftp.cdc.gov]

- 12. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]

- 13. nib.si [nib.si]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. oecd.org [oecd.org]

- 20. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 21. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 22. oecd.org [oecd.org]

- 23. ask-force.org [ask-force.org]

- 24. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 27. oecd.org [oecd.org]

- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Unveiling the Potential: A Technical Guide to the Solvent Properties of Dimethyl Isosorbide

For Researchers, Scientists, and Drug Development Professionals

Dimethyl Isosorbide (DMI) is a high-purity, bio-based solvent and carrier that is gaining significant traction in the pharmaceutical and cosmetic industries. Its unique combination of excellent solvency, high stability, and ability to enhance the penetration of active ingredients makes it a valuable tool for formulators. This in-depth technical guide explores the core solvent properties of DMI, providing quantitative data, detailed experimental protocols, and visualizations to support its application in research and development.

Core Properties of Dimethyl Isosorbide

DMI, with the chemical name 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol, is a clear, colorless to pale yellow liquid. Derived from renewable resources, it presents a sustainable and safe alternative to many traditional solvents.[1]

Table 1: Physicochemical Properties of Dimethyl Isosorbide

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₄O₄ | |

| Molecular Weight | 174.19 g/mol | [2] |

| CAS Number | 5306-85-4 | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Boiling Point | 93-95°C at 0.1 mmHg | [6] |

| Melting Point | -70°C | [4] |

| Density | 1.15 g/mL at 25°C | [6] |

| Refractive Index | n20/D 1.461 | [6] |

| pH | 4.9 | [4] |

| Log P (Octanol/Water) | -0.44 | [7] |

| Water Solubility | 2000 g/L at 20°C | [8] |

Solvency Spectrum of Dimethyl Isosorbide

DMI is a versatile solvent, capable of dissolving a wide range of both polar and non-polar active pharmaceutical ingredients (APIs) and cosmetic actives.[3][4] It is miscible in all proportions with water and is also soluble in various organic solvents, including cottonseed oil, isopropanol, isopropyl myristate, and propylene glycol.[3][9] However, it is insoluble in hydrogenated castor oil, lanolin, mineral oils, and dimethicone.[9]

Table 2: Solubility of Various Compounds in Dimethyl Isosorbide

| Compound Class | Specific Compound | Solubility Data | Reference(s) |

| Steroids | Prednisone | Maximum solubility occurs near a DMI/water or DMI/propylene glycol concentration ratio of 1:2.[10] | [10] |

| Dexamethasone | Maximum solubility occurs near a DMI/water or DMI/propylene glycol concentration ratio of 1:2.[10] | [10] | |

| Prednisolone | Maximum solubility occurs near a DMI/water or DMI/propylene glycol concentration ratio of 1:2.[10] | [10] | |

| Antimicrobials | Doxycycline Hyclate | Insoluble in DMI.[11] | [11] |

| Minocycline Hydrochloride | Insoluble in DMI.[11] | [11] | |

| Cosmetic Actives | Salicylic Acid | Used in formulations with DMI to improve delivery.[12] | [12] |

| Retinoids | Compatible with DMI for enhanced delivery.[12] | [12] | |

| Ascorbic Acid Derivatives | Compatible with DMI for enhanced delivery.[12] | [12] | |

| Niacinamide | Compatible with DMI for enhanced delivery.[12] | [12] |

Mechanism of Action: Enhancing Skin Penetration

One of the most significant properties of DMI is its ability to act as a penetration enhancer, facilitating the delivery of active ingredients through the stratum corneum, the outermost layer of the skin.[3][4] While the precise molecular mechanism is still under investigation, it is understood that DMI reversibly alters the barrier properties of the stratum corneum.[1] This is thought to occur through interaction with the intercellular lipids, leading to a temporary and reversible increase in their fluidity.[1] This disruption of the highly ordered lipid structure creates transient pathways for active molecules to permeate deeper into the epidermis.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a compound in DMI.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid active ingredient to a known volume of DMI in a sealed, clear glass vial. The use of a significant excess of the solid is crucial to ensure that equilibrium is reached with a solid phase present.

-

Place the vials in a constant temperature shaker bath, typically maintained at 25°C or 37°C.

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be established during method development.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically resistant syringe filter (e.g., PTFE) to remove any undissolved particles. The first portion of the filtrate should be discarded to saturate the filter membrane.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the active ingredient in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the solubility of the active ingredient in DMI, taking into account the dilution factor, and express the result in units such as mg/mL or % w/w.

-

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol describes the use of a Franz diffusion cell to evaluate the permeation of an active ingredient from a DMI-containing formulation through a skin membrane.[13][14][15]

Methodology:

-

Preparation of Skin Membrane:

-

Excised human or animal skin (e.g., porcine ear skin) is commonly used. The skin should be carefully prepared to a uniform thickness, typically by dermatoming.

-

The prepared skin is stored frozen until use. Prior to the experiment, the skin is thawed and equilibrated in a suitable buffer solution (e.g., phosphate-buffered saline, PBS).

-

-

Franz Diffusion Cell Assembly:

-

The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the skin membrane is mounted with the stratum corneum facing the donor chamber.

-

The receptor chamber is filled with a receptor solution (e.g., PBS, often with a co-solvent to maintain sink conditions for poorly water-soluble actives). The solution should be degassed to prevent bubble formation.

-

The assembled cells are placed in a water bath maintained at a temperature to ensure the skin surface is at approximately 32°C. The receptor solution is continuously stirred.

-

-

Application of Formulation and Sampling:

-

A known quantity of the DMI-containing formulation is applied evenly to the surface of the skin in the donor chamber.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor chamber.

-

After each sampling, an equal volume of fresh, pre-warmed receptor solution is added back to the receptor chamber to maintain a constant volume and sink conditions.

-

-

Analysis:

-

The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Data Analysis:

-

The cumulative amount of the active ingredient permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) and the lag time (tL) can be determined from the linear portion of this plot.

-

Conclusion

Dimethyl Isosorbide is a highly effective and versatile solvent with a favorable safety and sustainability profile. Its ability to dissolve a wide range of active ingredients and enhance their penetration into the skin makes it an invaluable excipient in the development of innovative pharmaceutical and cosmetic formulations. The data and protocols presented in this guide provide a solid foundation for researchers and formulators to harness the full potential of DMI in their product development endeavors. Further research into the quantitative solubility of a broader range of actives and a more detailed elucidation of its molecular mechanism of skin penetration enhancement will continue to expand its applications.

References

- 1. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 2. Dimethyl Isosorbide Supplier | 5306-85-4 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 3. lotioncrafter.com [lotioncrafter.com]

- 4. specialchem.com [specialchem.com]

- 5. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 异山梨醇二甲醚 BioRenewable, ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Dimethyl Isosorbide: An Innovative Bio-Renewable Solvent for Sustainable Chromatographic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dimethyl Isosorbide | Cosmetic Ingredients Guide [ci.guide]

- 10. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial Agent-Loaded, Novel In Situ Forming Implants Made with Poly(Isosorbide Sebacate) and Dimethyl Isosorbide as a Solvent for Periodontitis Treatment | MDPI [mdpi.com]

- 12. justglow.co.uk [justglow.co.uk]

- 13. alterlab.co.id [alterlab.co.id]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 15. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Plant-Derived Solvents: A Technical Guide to Greener Pharmaceutical Formulations

Introduction

The pharmaceutical industry is increasingly embracing the principles of green chemistry, seeking sustainable alternatives to traditional petroleum-based solvents. Plant-derived solvents are at the forefront of this shift, offering a reduced environmental footprint, lower toxicity, and often, enhanced formulation performance. This technical guide provides an in-depth overview of the core plant-derived solvents utilized in pharmaceutical formulations, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their application.

Overview of Key Plant-Derived Solvents

A variety of solvents sourced from botanical origins are gaining prominence in pharmaceutical applications. These range from well-established solvents like ethanol and glycerol to emerging bio-based alternatives such as Cyrene™ and 2-methyltetrahydrofuran (2-MeTHF).

-

Ethanol: Produced via fermentation of sugars from crops like corn and sugarcane, ethanol is a versatile solvent in pharmaceutical manufacturing.[1] It is employed to dissolve and extract a wide range of active pharmaceutical ingredients (APIs) from plant materials and other sources.[1] Its applications extend to liquid medications, injectables, and topical formulations, where it can enhance drug absorption.[2]

-

Glycerol (Glycerin): A natural byproduct of soap production from vegetable oils and animal fats, glycerol is a viscous, non-toxic liquid.[1][3] It serves as a humectant, solvent, and preservative in various pharmaceutical preparations, including oral, topical, and parenteral formulations.[4][5][6]

-

Vegetable Oils: Extracted from the seeds or fruits of various plants, vegetable oils (e.g., soybean oil, hydrogenated cottonseed oil) are used as excipients and solvents, particularly in lipid-based drug delivery systems.[7][8] They can enhance the solubility and bioavailability of poorly water-soluble drugs and are used in controlled-release formulations.[7][8]

-

Terpenes (e.g., Limonene): These are naturally occurring hydrocarbons found in the essential oils of plants. d-Limonene, a major component of citrus peel oil, is recognized as a green solvent with applications in drug solubilization and as a penetration enhancer in topical formulations.[9][10][11] Terpenes are generally regarded as safe (GRAS) by the FDA.[12]

-

Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent derived from cellulose in a two-step process, Cyrene™ is positioned as a safer, more sustainable alternative to conventional dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[13][14][15] It is biodegradable, non-mutagenic, and has low toxicity.[15]

-

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources such as furfural from corn cobs and sugarcane bagasse, 2-MeTHF is a promising green alternative to tetrahydrofuran (THF).[16][17][18] It offers advantages such as low water miscibility, a higher boiling point, and greater stability.[16][18]

-

Natural Deep Eutectic Solvents (NADES): These are a newer class of green solvents formed by mixing natural compounds like sugars, amino acids, and organic acids, which act as hydrogen bond donors and acceptors.[19][20] NADES can significantly enhance the solubility and stability of poorly soluble drugs and are being explored for various drug delivery applications.[19][20]

Data Presentation

Physicochemical Properties of Plant-Derived Solvents

The selection of a suitable solvent is critically dependent on its physical and chemical properties. The following table summarizes key parameters for the discussed plant-derived solvents.

| Solvent | Source | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Water Solubility |

| Ethanol | Fermentation of biomass (e.g., corn, sugarcane) | 46.07 | 78.37 | 0.789 | Miscible |

| Glycerol | Saponification of fats and oils | 92.09 | 290 | 1.261 | Miscible |

| d-Limonene | Citrus peel oil | 136.24 | 176 | 0.841 | Insoluble |

| Cyrene™ | Cellulose | 128.13 | 227 | 1.25 | Miscible |

| 2-MeTHF | Furfural (from biomass) | 86.13 | 80.2 | 0.854 | 14 g/100 mL |

| NADES (Choline chloride:Urea 1:2) | Choline chloride, Urea | - | >200 (decomposition) | ~1.25 | Miscible |

Solubility of Active Pharmaceutical Ingredients (APIs)

The primary function of a solvent in many pharmaceutical formulations is to dissolve the API. The table below presents the solubility of selected APIs in various plant-derived solvents.

| API | Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Naproxen | Ethanol | ~55 | 25 | [13] |

| Ketoprofen | Glycerol | 20 | Ambient | [21] |

| Griseofulvin | Soybean Oil | ~6.78 | Not Specified | [22] |

| Ibuprofen | d-Limonene | Solubility enhanced 4.3-fold (compared to water) | Not Specified | [23] |

| Poorly Soluble Drugs | Cyrene™ | Significantly increases aqueous solubility | Not Specified | [24] |

| Naproxen | Ethanol (96%) | ~12.5 | 25 | [19] |

| Ketoprofen | Ethanol | Freely Soluble | Not Specified | [18] |

| Griseofulvin | Ethanol | Sparingly Soluble | Not Specified | [25] |

Toxicity Profile of Plant-Derived Solvents

A key advantage of plant-derived solvents is their generally favorable toxicity profile compared to their petrochemical counterparts.

| Solvent | Acute Oral LD50 (Rat) | Reference(s) |

| Ethanol | 7060 mg/kg | [26] |

| Glycerol | 12600 mg/kg | [1] |

| d-Limonene | 4400 - 5100 mg/kg | [2] |

| Cyrene™ | Low toxicity reported | [24] |

| 2-MeTHF | >300 - 2000 mg/kg | [27] |

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of an API in a selected solvent.[15][28][29]

Materials:

-

Active Pharmaceutical Ingredient (API) powder

-

Selected plant-derived solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the API to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand undisturbed at the set temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of the API in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in mg/mL or other appropriate units, accounting for the dilution factor.

Stability-Indicating HPLC Method for Drug Formulations

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the stability of a drug in a plant-derived solvent-based formulation.

Materials:

-

Drug formulation in the plant-derived solvent

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water, buffers)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

-

Forced Degradation Studies:

-

Subject the drug formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

-

For example, reflux with 0.1N HCl and 0.1N NaOH, treat with 3% H₂O₂, heat at 60°C, and expose to UV light.[30]

-

-

Method Development:

-

Select an appropriate HPLC column and mobile phase to achieve separation of the parent drug from its degradation products and any excipients.

-

Optimize the mobile phase composition (gradient or isocratic), flow rate, column temperature, and detector wavelength.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Specificity is demonstrated by the ability to resolve the API peak from all potential degradation products and formulation components.

-

-

Stability Study:

-

Store the drug formulation under specified temperature and humidity conditions (e.g., 40°C/75% RH).

-

At predetermined time points, withdraw samples, dilute appropriately, and analyze using the validated stability-indicating HPLC method.

-

Quantify the amount of the remaining parent drug and any formed degradation products.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxicity of the plant-derived solvents.

Materials:

-

Human cell line (e.g., HaCaT for skin irritation, Caco-2 for oral toxicity)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Plant-derived solvent to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

-

Prepare serial dilutions of the plant-derived solvent in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the solvent. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the medium and add MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the negative control and plot it against the solvent concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Logical Relationship for Green Solvent Selection

Caption: Decision-making flowchart for the selection of a green solvent in pharmaceutical formulation.

Mechanism of Drug Release from Hydrogenated Vegetable Oil Matrix

Caption: Schematic of the drug release mechanism from a hydrophobic matrix tablet.[12][20][31]

Conclusion

Plant-derived solvents offer a compelling proposition for the pharmaceutical industry, aligning with the goals of sustainability, safety, and formulation efficacy. This guide has provided a foundational understanding of the key solvents, their properties, and methods for their evaluation. As research continues, the repertoire of green solvents will undoubtedly expand, further enabling the development of safer and more environmentally friendly medicines.

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. Alcohol (drug) - Wikipedia [en.wikipedia.org]

- 6. www2.mst.dk [www2.mst.dk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pharmahealthsciences.net [pharmahealthsciences.net]

- 9. RTECS: Ethyl alcohol [ccinfoweb.ccohs.ca]

- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 11. Solubility of Pharmaceutical Ingredients in Natural Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. pharmatutor.org [pharmatutor.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Formulation and characterization of ketoprofen liquisolid compacts by Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. publications.iarc.who.int [publications.iarc.who.int]

- 26. Ethanol Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. researchgate.net [researchgate.net]

- 29. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 30. Safety evaluation and risk assessment of d-Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. crsubscription.com [crsubscription.com]

Arlasolve DMI: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arlasolve™ DMI, chemically known as Dimethyl Isosorbide (DMI), is a high-purity, biodegradable, and plant-derived solvent with the CAS number 5306-85-4. It is recognized for its exceptional ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin and other biological membranes. This technical guide provides an in-depth overview of the regulatory status, key technical data, and experimental applications of Arlasolve DMI for research purposes. Its favorable safety profile and versatile solvent properties make it a valuable excipient in the development of topical and transdermal drug delivery systems. For research applications, it is important to note that this compound is intended for research use only (RUO) and is not to be used in humans or animals outside of a formal clinical trial context.

Regulatory Status for Research Use

The regulatory landscape for excipients like this compound in a research setting is governed by different regulations depending on the geographical location. In general, for preclinical research, the focus is on ensuring a safe laboratory environment and adhering to guidelines for handling chemical substances.

In the United States , the Food and Drug Administration (FDA) does not have a specific approval process for individual excipients for research use. Instead, the focus is on the safety of the overall formulation and the intended use. For preclinical studies, adherence to Good Laboratory Practice (GLP) is crucial. When a formulation containing a novel excipient is intended for clinical trials, an Investigational New Drug (IND) application must be filed with the FDA, which includes safety data on all components of the drug product.

In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC 1907/2006) governs the use of chemical substances. For research and development purposes, there are specific provisions. Substances used in scientific research and development (SR&D) in quantities of less than one tonne per year are exempt from registration. For product and process-oriented research and development (PPORD), a notification can be submitted to the European Chemicals Agency (ECHA) to exempt the substance from registration for five years, with a possible extension.

For laboratory research, it is imperative to consult the material safety data sheet (MSDS) for detailed information on handling, storage, and personal protective equipment. According to safety data sheets, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. However, it may cause mild skin and eye irritation, and standard laboratory safety precautions should be followed.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Chemical Name | Dimethyl Isosorbide |

| CAS Number | 5306-85-4 |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 234 °C |

| Melting Point | -70 °C |

| Flash Point | 118 °C (closed cup) |

| Density | ~1.15 g/cm³ |

| Solubility | Soluble in water, ethanol, propylene glycol, cottonseed oil, isopropanol, isopropyl myristate, polysorbate 20, and polysorbate 80. Insoluble in hydrogenated castor oil, lanolin, mineral oils, and silicone oil.[1] |

Solubility of Active Pharmaceutical Ingredients (APIs) in Dimethyl Isosorbide

Dimethyl Isosorbide is an effective solvent for a wide range of APIs, including those that are poorly soluble in water. This property is crucial for developing stable and effective topical formulations.

| Active Pharmaceutical Ingredient (API) | Solubility Data |

| Benzoyl Peroxide | More than double the amount can be dissolved in this compound compared to competitive delivery vehicles like ethoxydiglycol.[2] |

| Prednisone | Maximum solubility is achieved in a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[3] |

| Dexamethasone | Maximum solubility is observed in a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[3] |

| Prednisolone | Maximum solubility is found in a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[3] |

| Etoposide | Soluble in neat DMI or aqueous DMI solutions (24-73% DMI). |

| Itraconazole | Soluble in neat DMI or aqueous DMI solutions (24-73% DMI). |

| Omeprazole | Soluble in neat DMI or aqueous DMI solutions (24-73% DMI). |

Skin Penetration Enhancement

This compound is widely recognized for its ability to enhance the penetration of active ingredients into the epidermis.

| Active Ingredient | DMI Concentration | Formulation | Enhancement Effect |

| Hydrophilic Actives | 10% | Not specified | 15% increase in the amount of active delivered into the epidermis.[4] |

| Benzoyl Peroxide (BPO) | Not specified | Leave-on lotion | A significant 19% reduction in BPO-induced irritation was observed, suggesting enhanced delivery and reduced surface irritation.[2] |

| Dihydroxyacetone (DHA) | 3.5% and 5% | Self-tanning cream | Markedly improved color development and intensity, indicating enhanced delivery of DHA to the top layer of the skin.[5][6] |

| Hydroquinone | 10% | Oil-in-water emulsion | No significant enhancement in skin permeation was observed in one study, which hypothesized that the increased solubility in the formulation counteracted the driving force for penetration.[7] |

| Salicylic Acid | 10% | Oil-in-water emulsion | No significant enhancement in skin permeation was observed in one study, with a similar hypothesis to the hydroquinone result.[7] |

| Octadecenedioic Acid | 10% | Oil-in-water emulsion | No significant enhancement in skin permeation was observed in one study, with a similar hypothesis to the hydroquinone result.[7] |

Experimental Protocols

A common in vitro method to evaluate the skin penetration of active ingredients from a formulation containing this compound is the Franz diffusion cell assay.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To determine the effect of 10% this compound in an oil-in-water emulsion on the skin permeation of an active pharmaceutical ingredient (e.g., hydroquinone, salicylic acid).[7]

Materials:

-

Franz diffusion cells

-

Human or animal skin membrane (e.g., split-thickness human skin)

-

Test formulation: Oil-in-water emulsion containing the API and 10% this compound.

-

Control formulation: Oil-in-water emulsion containing the API without this compound.

-

Receptor solution (e.g., phosphate-buffered saline, PBS)

-

High-performance liquid chromatography (HPLC) system for API quantification.

Methodology:

-

Skin Membrane Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.

-

Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Compartment: Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred with a magnetic stir bar at a constant speed (e.g., 600 rpm) and maintained at a constant temperature (e.g., 32°C) to mimic physiological conditions.

-

Formulation Application: Apply a finite dose of the test or control formulation evenly onto the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution. Immediately after each sampling, replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.

-

Sample Analysis: Analyze the collected samples for the concentration of the API using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of the API permeated per unit area of the skin at each time point. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (Kp) can then be calculated.

Mandatory Visualizations

Proposed Mechanism of Skin Penetration Enhancement

Caption: this compound increases the polarity of the stratum corneum, enhancing API penetration.

Experimental Workflow for In Vitro Skin Permeation Study

Caption: Workflow for assessing skin permeation with Franz diffusion cells.

References

- 1. Dimethyl Isosorbide Supplier | 5306-85-4 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. williams.com.uy [williams.com.uy]

- 5. ingdat.com [ingdat.com]

- 6. cellbone.com [cellbone.com]

- 7. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Arlasolve DMI

For Researchers, Scientists, and Drug Development Professionals

Arlasolve DMI, chemically known as Dimethyl Isosorbide (DMI), is a high-purity solvent and carrier that is gaining significant traction in the pharmaceutical and cosmetic industries.[1][2] Derived from renewable resources, it offers a safe and effective mechanism for enhancing the delivery of active pharmaceutical ingredients (APIs).[2][3] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, complete with quantitative data, experimental methodologies, and mechanistic diagrams to support its application in research and drug development.

Core Physical and Chemical Properties

This compound is a colorless, clear liquid with a mild, characteristic odor.[4] It is a non-flammable, stable compound under normal storage conditions.[5][6] The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Dimethyl Isosorbide | [7] |

| INCI Name | Dimethyl Isosorbide | [8] |

| Synonyms | Isosorbide dimethyl ether, 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol | [5][9] |

| CAS Number | 5306-85-4 | [7][9][10] |

| Molecular Formula | C8H14O4 | [9][10] |

| Molecular Weight | 174.19 g/mol | [9][10][11] |

Quantitative Physicochemical Data

The following tables provide detailed quantitative data on the key physicochemical properties of this compound, crucial for formulation development and stability testing.

Table 1: Thermal and Density Properties

| Parameter | Value | Conditions | Source(s) |

| Boiling Point | 93-95 °C | 0.1 mmHg | [12][13] |

| 234 °C | 760 mmHg | [14] | |

| Melting Point | -70 °C | [7][10][14] | |

| Flash Point | 108.33 °C | Closed Cup | [12][15] |

| Density | 1.15 g/mL | 25 °C | [10][16] |

| Specific Gravity | 1.150 | 25 °C | [12] |

Table 2: Solubility and Partitioning

| Parameter | Value | Conditions | Source(s) |

| Solubility in Water | Soluble | [7][10][13] | |

| logP (o/w) | -0.423 to -0.6 | Estimated | [11][12] |

| Miscibility | Miscible with water, most organic solvents, and non-ionic surfactants.[1][17] Insoluble in hydrogenated castor oil, lanolin, mineral oils, and silicone oil.[1] |

Table 3: Optical and Fluid Properties

| Parameter | Value | Conditions | Source(s) |

| Refractive Index | 1.461 | 20 °C | [12] |

| Viscosity (Dynamic) | 6.80 cP | 25 °C | [5] |

| 6.70 mPa·s | 25 °C | [18] | |

| 2.79 mPa·s | 60 °C | [18] | |

| Surface Tension | 33.8 mN/m | 20 °C | [5] |

Experimental Protocols

Detailed methodologies are essential for replicating and verifying the physicochemical properties of this compound. Below are descriptions of the standard protocols used to determine key parameters.

Determination of Partition Coefficient (logP)

The partition coefficient between n-octanol and water (logP) is a critical parameter for predicting the skin penetration capabilities of a substance. For this compound, this is often estimated using fragmentation techniques as outlined in OECD Test Guideline 117 .

Methodology:

-

Principle: The method is based on the principle of additivity of fragmental constants. The molecule is dissected into its constituent fragments (atoms or functional groups).

-

Calculation: The logP value is calculated by summing the hydrophobic or hydrophilic fragmental constants of all the fragments that constitute the molecule.

-

Software: Computational programs such as KOWWIN (part of the EPIWIN™ suite) are commonly used to perform these calculations based on the chemical structure.[4]

Viscosity Measurement

The viscosity of this compound and its mixtures can be determined using a rotational viscometer.

Methodology:

-

Instrumentation: A rotational viscometer (e.g., a Brookfield viscometer) is used.

-

Procedure:

-

A defined volume of the liquid sample (this compound) is placed in the instrument's sample holder.

-

The temperature of the sample is controlled using a water bath to the desired measurement temperature (e.g., 25 °C, 40 °C, 60 °C).[18]

-

A spindle is immersed in the liquid and rotated at a constant speed.

-

The torque required to rotate the spindle is measured, which is proportional to the dynamic viscosity of the fluid.

-

Measurements are taken at different shear rates to assess the Newtonian or non-Newtonian behavior of the liquid.

-

Mechanism of Action in Drug Delivery

This compound primarily functions as a solvent and a penetration enhancer to improve the delivery of active ingredients into the skin.[3][19] Its mechanism can be visualized as a multi-step process.

Caption: Workflow of this compound enhancing API delivery.

The diagram illustrates the dual role of this compound. Initially, it acts as a powerful solvent to dissolve the API within the formulation, preventing re-agglomeration and ensuring a homogenous product.[19][20] Upon topical application, it interacts with the stratum corneum, the outermost layer of the skin. By increasing the polarity of the skin's surface, it facilitates the penetration of the solubilized active ingredient into the deeper layers of the epidermis and dermis.[19][21]

Stability and Safety Profile

This compound is a stable compound under normal conditions of use and storage.[5][6] It is not expected to hydrolyze in the environmental pH range of 4-9.[4] Safety data sheets indicate that it is not classified as a hazardous substance.[22] Patch tests on human volunteers have shown that it does not have irritating properties.[22] This favorable safety profile, combined with its efficacy as a delivery vehicle, makes it a valuable excipient in the development of topical and transdermal drug products.[19]